Cas no 899910-16-8 (1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro4.4non-3-ene-2-thione)

1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro4.4non-3-ene-2-thione structure
899910-16-8 structure
商品名:1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro4.4non-3-ene-2-thione
CAS番号:899910-16-8
MF:C20H17BrN2OS
メガワット:413.330782651901
CID:6369996
PubChem ID:22428935

1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro4.4non-3-ene-2-thione 化学的及び物理的性質

名前と識別子

    • 1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro4.4non-3-ene-2-thione
    • (3-(4-bromophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(phenyl)methanone
    • [2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone
    • F3168-0837
    • 1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
    • 899910-16-8
    • AKOS001793290
    • インチ: 1S/C20H17BrN2OS/c21-16-10-8-14(9-11-16)17-19(25)23(20(22-17)12-4-5-13-20)18(24)15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2
    • InChIKey: RPYDNSBBSRZIKF-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C1C(N(C(C2C=CC=CC=2)=O)C2(CCCC2)N=1)=S

計算された属性

  • せいみつぶんしりょう: 412.02450g/mol
  • どういたいしつりょう: 412.02450g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 2
  • 複雑さ: 570
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 64.8Ų

1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro4.4non-3-ene-2-thione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3168-0837-4mg
1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
899910-16-8 90%+
4mg
$66.0 2023-05-18
Life Chemicals
F3168-0837-2mg
1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
899910-16-8 90%+
2mg
$59.0 2023-05-18
Life Chemicals
F3168-0837-10mg
1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
899910-16-8 90%+
10mg
$79.0 2023-05-18
Life Chemicals
F3168-0837-50mg
1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
899910-16-8 90%+
50mg
$160.0 2023-05-18
Life Chemicals
F3168-0837-5μmol
1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
899910-16-8 90%+
5μl
$63.0 2023-05-18
Life Chemicals
F3168-0837-25mg
1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
899910-16-8 90%+
25mg
$109.0 2023-05-18
Life Chemicals
F3168-0837-10μmol
1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
899910-16-8 90%+
10μl
$69.0 2023-05-18
Life Chemicals
F3168-0837-20mg
1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
899910-16-8 90%+
20mg
$99.0 2023-05-18
A2B Chem LLC
BA78149-5mg
1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
899910-16-8
5mg
$272.00 2024-05-20
Life Chemicals
F3168-0837-100mg
1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
899910-16-8 90%+
100mg
$248.0 2023-05-18

1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro4.4non-3-ene-2-thione 関連文献

1-benzoyl-3-(4-bromophenyl)-1,4-diazaspiro4.4non-3-ene-2-thioneに関する追加情報

Introduction to 1-Benzoyl-3-(4-Bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS No. 899910-16-8)

1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, with the CAS number 899910-16-8, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and potential biological activities. The presence of a benzoyl group and a bromophenyl substituent in its structure imparts specific chemical and biological properties that make it a valuable candidate for various applications.

The spirocyclic framework of 1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is characterized by a central spiro atom connecting two cyclic rings, one of which is a nine-membered ring containing two nitrogen atoms. This structural arrangement provides the compound with enhanced rigidity and conformational stability, which are crucial for its biological activity. The benzoyl group attached to the nitrogen atom in the spirocyclic ring contributes to its lipophilicity and reactivity, while the bromophenyl substituent enhances its electronic properties and potential for binding to biological targets.

Recent studies have explored the potential therapeutic applications of 1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This suggests that it may have potential as a novel anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's anticancer activity. Research has demonstrated that 1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and Bcl-2, which are critical for cell survival and proliferation. These findings highlight the potential of this compound as a lead molecule for the development of new anticancer drugs.

In addition to its therapeutic potential, 1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has also been studied for its use in chemical synthesis and as a building block for more complex molecules. Its unique structural features make it an attractive starting material for the synthesis of spirocyclic derivatives with diverse functional groups. This versatility has led to its application in combinatorial chemistry and high-throughput screening efforts aimed at identifying new bioactive compounds.

The synthesis of 1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multistep procedures that require careful control of reaction conditions to achieve high yields and purity. Common synthetic routes include the reaction of an appropriate diamine with a brominated benzaldehyde followed by cyclization and thionation steps. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in both academic research and industrial applications.

In conclusion, 1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS No. 899910-16-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research in this area continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, further expanding its utility in various fields.

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